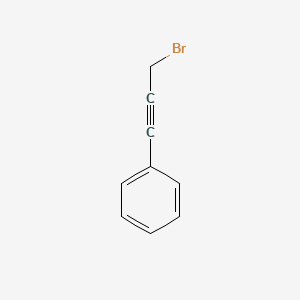

3-Bromo-1-phenylpropyne

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromoprop-1-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKNCIBMWPVZEAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450849 | |

| Record name | 3-Bromo-1-phenylpropyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1794-48-5 | |

| Record name | 3-Bromo-1-phenylpropyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Bromo-1-propynyl)benzen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-1-phenylpropyne: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Identity and Physicochemical Properties

3-Bromo-1-phenylpropyne, systematically named (3-bromoprop-1-yn-1-yl)benzene, is an organic compound featuring a phenyl group attached to a propyne chain with a terminal bromine atom.[1][2] This unique structure, containing both a reactive propargyl bromide and a terminal alkyne, makes it a highly valuable building block in synthetic chemistry.[1] Its identity is unequivocally confirmed by its CAS number, 1794-48-5.[2][3]

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₇Br | [1][2] |

| Molecular Weight | 195.06 g/mol | [1][2] |

| IUPAC Name | (3-bromoprop-1-yn-1-yl)benzene | [2] |

| CAS Number | 1794-48-5 | [2][3] |

| Synonyms | 3-phenylpropargyl bromide, 1-phenyl-3-bromo-1-propyne | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 106-107 °C (at 15 Torr) | [4][5][6] |

| Density | 1.377 g/cm³ (at 11.5 °C) | [4][6] |

| Flash Point | 4 °C | [4][5] |

| SMILES | C1=CC=C(C=C1)C#CCBr | [2][3] |

Synthesis of this compound: A Methodological Overview

The synthesis of this compound can be achieved through several synthetic routes. A common and effective method involves the bromination of the corresponding alcohol, 3-phenyl-2-propyn-1-ol. This transformation is typically carried out using a phosphorus tribromide (PBr₃) or a similar brominating agent in an appropriate solvent.

Exemplary Synthesis Protocol

A representative procedure for the synthesis of this compound is as follows:

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-phenyl-2-propyn-1-ol in a suitable anhydrous solvent such as diethyl ether or dichloromethane.

-

Cool the solution in an ice bath to 0 °C.

Step 2: Bromination

-

Slowly add phosphorus tribromide (PBr₃) dropwise to the cooled solution. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

Step 3: Workup and Purification

-

Carefully quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure this compound.

Diagram of the Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound, possessing both a reactive propargylic bromide and a terminal alkyne, underpins its extensive utility in organic synthesis.

Nucleophilic Substitution Reactions

The bromine atom in this compound is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.[1] As a propargylic halide, it is more reactive than its saturated analogue due to the ability of the adjacent triple bond to stabilize the transition state of an Sₙ2 reaction. Common nucleophiles include amines, azides, thiols, and carbanions.

For instance, the reaction with primary or secondary amines yields the corresponding propargylamines, which are important scaffolds in medicinal chemistry.[7]

Cross-Coupling Reactions

The terminal alkyne moiety readily participates in various cross-coupling reactions, most notably the Sonogashira coupling.[1] This palladium-catalyzed reaction with aryl or vinyl halides allows for the extension of the carbon chain and the formation of more complex conjugated systems.

Cycloaddition Reactions

The alkyne functionality can also undergo cycloaddition reactions. A prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form 1,2,3-triazoles. This reaction is highly efficient and bioorthogonal, finding widespread use in bioconjugation and drug discovery.[1]

Conceptual Diagram of Reactivity

Caption: Key reaction pathways of this compound.

Applications in Drug Discovery and Materials Science

The versatile reactivity of this compound makes it a valuable intermediate in the synthesis of complex organic molecules for various applications.

Drug Discovery

In medicinal chemistry, the propargyl and phenylpropyne moieties are present in numerous biologically active compounds. This compound serves as a key building block for the synthesis of potential therapeutic agents, including enzyme inhibitors and receptor modulators.[4] Its ability to participate in click chemistry allows for its use in bioconjugation to label and study biological molecules.[1]

Materials Science

In the field of materials science, this compound is a precursor for the synthesis of conjugated polymers.[1] The rigid rod-like structure of the phenylpropyne unit can be incorporated into polymer backbones to create materials with interesting electronic and photophysical properties, suitable for applications in organic light-emitting diodes (OLEDs) and other organic electronic devices.[1]

Spectroscopic Data

The structural elucidation of this compound and its reaction products relies on standard spectroscopic techniques. While a comprehensive, publicly available dataset is not readily accessible, the expected spectroscopic features are outlined below based on its chemical structure.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group (typically in the range of 7.2-7.6 ppm) and a singlet for the methylene protons adjacent to the bromine atom (expected to be downfield, likely around 4.0 ppm). |

| ¹³C NMR | Resonances for the aromatic carbons, the two sp-hybridized carbons of the alkyne, and the sp³-hybridized carbon attached to the bromine. The carbon bearing the bromine will be significantly shifted downfield. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C≡C triple bond (around 2200-2260 cm⁻¹), C-H stretching of the aromatic ring (above 3000 cm⁻¹), and the C-Br stretching frequency (typically in the fingerprint region, 500-600 cm⁻¹). |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of a bromine radical and cleavage of the propargylic bond. |

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards : It is harmful if swallowed and causes serious eye damage.[1]

-

Handling : Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

-

Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[4] It is also flammable and should be kept away from sources of ignition.[4]

Conclusion

This compound is a versatile and valuable reagent in organic synthesis, offering multiple avenues for the construction of complex molecular architectures. Its unique combination of a reactive propargyl bromide and a terminal alkyne makes it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its properties, reactivity, and handling is essential for its effective and safe utilization in research and development.

References

-

(3-Bromoprop-1-yn-1-yl)benzene - ChemBK. (2024, April 9). ChemBK. Retrieved January 17, 2026, from [Link]

-

(3-Bromoprop-1-yn-1-yl)benzene | C9H7Br | CID 10987157 - PubChem. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

3-Bromo-1-phenyl-1-propene - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 17, 2026, from [Link]

-

(3-Bromoprop-1-yn-1-yl)benzene(CAS# 1794-48-5 ) - Angene. (n.d.). Angene Chemical. Retrieved January 17, 2026, from [Link]

-

11.1: The Discovery of Nucleophilic Substitution Reactions - Chemistry LibreTexts. (2025, October 19). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

- 1-Bromo-3-phenylpropane - ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, July 5). ORGANIC SPECTROSCOPY INTERNATIONAL.

-

The mass spectrum of 3-bromo-2-hydroxypropyl phenyl ether (peak 9 in Figure 1). - ResearchGate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

3-Phenyl-1-propyne, 97%, stab. 5 g | Buy Online | Thermo Scientific Alfa Aesar. (n.d.). Thermo Fisher Scientific. Retrieved January 17, 2026, from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

2.2: The Discovery of Nucleophilic Substitution Reactions (for reference) - Chemistry LibreTexts. (2023, July 18). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

Sources

- 1. Buy this compound | 1794-48-5 [smolecule.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. (3-Bromoprop-1-yn-1-yl)benzene | C9H7Br | CID 10987157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 1794-48-5 | CAS DataBase [chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. biosynth.com [biosynth.com]

Synthesis methods for 3-bromo-1-phenylpropyne for beginners

An in-depth guide on the synthesis of chemical compounds, including detailed experimental protocols, requires strict adherence to safety protocols and is best sourced from peer-reviewed scientific literature. The synthesis of 3-bromo-1-phenylpropyne involves reagents and reaction conditions that necessitate a controlled laboratory environment and a thorough understanding of chemical safety procedures.

This guide will provide an overview of a common synthetic approach to this compound, focusing on the underlying chemical principles and linking to authoritative resources for detailed protocols.

Introduction to this compound

This compound is a valuable reagent in organic synthesis, often utilized as an electrophile to introduce the 1-phenylprop-2-yn-1-yl group into various molecules. Its structure, featuring a terminal alkyne and a propargylic bromide, makes it a versatile building block in coupling reactions, nucleophilic substitutions, and the synthesis of more complex molecular architectures.

Synthetic Strategy: Propargyl Bromination

A prevalent method for synthesizing this compound involves the bromination of the corresponding alcohol, 1-phenyl-2-propyn-1-ol. This transformation is a classic example of a nucleophilic substitution reaction where the hydroxyl group is converted into a better leaving group, which is then displaced by a bromide ion.

Step 1: Synthesis of the Precursor, 1-Phenyl-2-propyn-1-ol

The starting material, 1-phenyl-2-propyn-1-ol, can be prepared via the addition of a propargyl nucleophile to benzaldehyde. A common method is the reaction of benzaldehyde with ethynylmagnesium bromide, a Grignard reagent.

Reaction Schematics and Mechanisms

The overall two-step synthesis can be visualized as follows:

Caption: Mechanism of alcohol bromination using PBr₃.

Alternative Bromination Method: The Appel Reaction

The Appel reaction provides an alternative, mild method for converting alcohols to alkyl halides. [1][2][3]For bromination, this reaction typically involves triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).

The mechanism involves the formation of a phosphonium salt from the reaction of PPh₃ and CBr₄. The alcohol then attacks the phosphonium salt, forming an alkoxyphosphonium intermediate. Subsequent Sₙ2 displacement by a bromide ion yields the desired this compound and triphenylphosphine oxide as a byproduct. [1][2]This method is often favored for its mild conditions and compatibility with a wide range of functional groups. [4]

Experimental Considerations and Data

The choice of solvent, temperature, and stoichiometry are critical for achieving high yields and purity.

| Parameter | PBr₃ Method | Appel Reaction |

| Brominating Agent | Phosphorus Tribromide (PBr₃) | Triphenylphosphine (PPh₃) / Carbon Tetrabromide (CBr₄) |

| Solvent | Aprotic solvents (e.g., Diethyl ether, THF) | Aprotic solvents (e.g., Acetonitrile, Dichloromethane) |

| Temperature | Typically low temperatures (e.g., 0 °C to room temp) | Room temperature or gentle heating |

| Byproduct | Phosphorous acid (H₃PO₃) | Triphenylphosphine oxide (Ph₃PO) |

| Key Advantage | Readily available reagent | Very mild conditions, high functional group tolerance |

Detailed Experimental Protocol (Illustrative Example via PBr₃)

Disclaimer: This protocol is for informational purposes only and should be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Materials:

-

1-Phenyl-2-propyn-1-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Pyridine (optional, as a weak base) [5]* Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1-phenyl-2-propyn-1-ol dissolved in anhydrous diethyl ether.

-

Cooling: The flask is cooled to 0 °C in an ice bath.

-

Reagent Addition: Phosphorus tribromide (approx. 0.33-0.4 equivalents per equivalent of alcohol) is dissolved in anhydrous diethyl ether and added dropwise to the stirred solution via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (monitoring by TLC is recommended).

-

Quenching: The reaction is carefully quenched by slowly pouring the mixture over crushed ice.

-

Workup: The organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure this compound.

Safety and Handling

-

Phosphorus Tribromide (PBr₃): PBr₃ is a corrosive and toxic liquid that reacts violently with water. [6]It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

This compound: This compound is a lachrymator and is toxic. Handle with care in a well-ventilated fume hood.

-

Solvents: Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.

Conclusion

The synthesis of this compound from its corresponding alcohol is a fundamental transformation in organic chemistry. The use of phosphorus tribromide represents a robust and common method, proceeding through a well-understood Sₙ2 mechanism. For substrates sensitive to harsher conditions, the Appel reaction offers a milder alternative. The choice of method depends on the specific requirements of the synthesis, including scale, substrate compatibility, and available resources.

References

-

BYJU'S. PBr3 Reaction. [Link]

-

Organic Chemistry Portal. Appel Reaction. [Link]

-

YouTube. Appel Reaction. [Link]

-

Vedantu. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained. [Link]

-

Chemia. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. [Link]

-

Master Organic Chemistry. PBr3 and SOCl2. [Link]

-

SynArchive. Appel Reaction. [Link]

-

Chemistry Steps. SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link]

-

Master Organic Chemistry. PBr3 For Converting Alcohols To Alkyl Halides: Mechanism. [Link]

-

RSC Publishing. An environmentally benign and high-rate Appel type reaction. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Appel Reaction [organic-chemistry.org]

- 3. synarchive.com [synarchive.com]

- 4. An environmentally benign and high-rate Appel type reaction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00071G [pubs.rsc.org]

- 5. byjus.com [byjus.com]

- 6. youtube.com [youtube.com]

An In-depth Technical Guide to the Core Chemical Reactions of 3-Bromo-1-phenylpropyne

Introduction: The Strategic Importance of 3-Bromo-1-phenylpropyne in Modern Synthesis

This compound (CAS No. 1794-48-5) is a versatile bifunctional reagent that has garnered significant interest in the fields of medicinal chemistry and materials science.[1] Its unique structure, featuring a terminal phenylacetylene moiety and a propargylic bromide, provides two distinct points for chemical modification. This allows for the sequential or orthogonal introduction of diverse functionalities, making it a valuable building block for the construction of complex molecular architectures.[1] The inherent reactivity of the propargylic bromide facilitates a range of nucleophilic substitution reactions, while the terminal alkyne is a ready participant in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, including cross-coupling and cycloaddition reactions. This guide will provide an in-depth exploration of the key chemical transformations involving this compound, offering both mechanistic insights and practical experimental protocols for the modern research scientist.

I. Synthesis of this compound

The efficient synthesis of this compound is crucial for its application as a synthetic building block. While several methods can be envisaged, a common and reliable approach involves the bromination of a suitable precursor, such as 3-phenyl-1-propyne.

A. Proposed Synthetic Route: Radical Bromination of 3-Phenyl-1-propyne

A plausible and frequently employed method for the introduction of a bromine atom at the propargylic position is through a radical-mediated reaction using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Phenyl-1-propyne

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3-phenyl-1-propyne (1.0 eq.) in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.

-

Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

II. Key Chemical Reactions and Their Mechanistic Underpinnings

The dual functionality of this compound allows for a diverse range of chemical transformations. The following sections will detail the most significant of these reactions, providing both mechanistic rationale and representative experimental procedures.

A. Nucleophilic Substitution Reactions: Leveraging the Propargylic Bromide

The propargylic bromide in this compound is an excellent electrophile for nucleophilic substitution reactions. This allows for the facile introduction of a wide array of heteroatom-containing functional groups.

Mechanism:

The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the carbon bearing the bromine atom, leading to the displacement of the bromide ion. The propargylic nature of the leaving group enhances the reactivity of the substrate.

Caption: SN2 mechanism for nucleophilic substitution on this compound.

Experimental Protocol: Synthesis of 3-Azido-1-phenylpropyne

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

To a solution of this compound (1.0 eq.) in anhydrous DMF, add sodium azide (1.5 eq.).

-

Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-azido-1-phenylpropyne.[2]

B. Palladium-Catalyzed Cross-Coupling Reactions: Functionalization of the Alkyne

The terminal alkyne of this compound is a versatile handle for the construction of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions.

The Sonogashira coupling enables the reaction of terminal alkynes with aryl or vinyl halides. In the context of this compound, the alkyne can act as the coupling partner.

Mechanism:

The reaction proceeds through a catalytic cycle involving both palladium and copper. The key steps include the oxidative addition of the aryl/vinyl halide to the Pd(0) complex, followed by transmetalation with a copper acetylide intermediate, and subsequent reductive elimination to afford the coupled product.[3]

Caption: Simplified catalytic cycle of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Halide

Materials:

-

This compound

-

Aryl iodide or bromide

-

Pd(PPh₃)₂Cl₂

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a solution of the aryl halide (1.0 eq.) and this compound (1.2 eq.) in anhydrous THF and triethylamine, add Pd(PPh₃)₂Cl₂ (0.05 eq.) and CuI (0.1 eq.) under an inert atmosphere.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

-

Purify the crude product by flash column chromatography.[3]

The Cadiot-Chodkiewicz coupling provides a route to unsymmetrical diynes by reacting a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt.[4][5] In this case, this compound can serve as the 1-haloalkyne component.

Mechanism:

The mechanism involves the formation of a copper acetylide from the terminal alkyne, which then undergoes oxidative addition to the copper(I) catalyst. This is followed by a reaction with the 1-haloalkyne and subsequent reductive elimination to yield the diyne.[4][5][6]

Caption: Simplified mechanism of the Cadiot-Chodkiewicz coupling.

Experimental Protocol: Cadiot-Chodkiewicz Coupling of this compound

Materials:

-

This compound

-

Terminal alkyne

-

Copper(I) chloride (CuCl)

-

Hydroxylamine hydrochloride

-

Ethylamine (70% in water)

-

Methanol

Procedure:

-

To a solution of the terminal alkyne (1.0 eq.), copper(I) chloride (catalytic amount), and hydroxylamine hydrochloride in methanol, add a 70% aqueous solution of ethylamine.

-

To this mixture, add a solution of this compound (1.1 eq.) in methanol dropwise at room temperature.

-

Stir the reaction mixture until the starting materials are consumed (monitor by TLC).

-

Work up the reaction by adding water and extracting with an organic solvent.

C. Cycloaddition Reactions: Building Ring Systems

The alkyne functionality of this compound is an excellent dienophile and dipolarophile, readily participating in cycloaddition reactions to form various cyclic and heterocyclic systems.[1]

The reaction of the alkyne in this compound with an organic azide leads to the formation of a 1,2,3-triazole ring. This reaction is a cornerstone of "click chemistry" due to its high efficiency and selectivity.

Mechanism:

The reaction is a concerted pericyclic process where the 1,3-dipole (azide) reacts with the dipolarophile (alkyne) to form the five-membered triazole ring.

Caption: Schematic of a [3+2] cycloaddition reaction.

Experimental Protocol: [3+2] Cycloaddition of this compound with an Azide

Materials:

-

This compound

-

Organic azide (e.g., benzyl azide)

-

Toluene

Procedure:

-

In a sealed tube, dissolve this compound (1.0 eq.) and the organic azide (1.1 eq.) in toluene.

-

Heat the reaction mixture at a suitable temperature (e.g., 80-110 °C) and monitor by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired triazole.

III. Tabular Summary of Key Reactions

| Reaction Type | Reagents | Product Type | Key Features |

| Nucleophilic Substitution | NaN₃, DMF | Propargyl azide | SN2 mechanism, versatile for introducing heteroatoms.[2] |

| Sonogashira Coupling | Aryl halide, Pd/Cu catalyst, base | Aryl-substituted alkyne | C-C bond formation at the alkyne terminus.[3] |

| Cadiot-Chodkiewicz Coupling | Terminal alkyne, Cu(I) catalyst, base | Unsymmetrical diyne | Forms a conjugated diyne system.[4][5] |

| [3+2] Cycloaddition | Organic azide | 1,2,3-Triazole | Forms a stable five-membered heterocycle. |

IV. Conclusion: A Versatile Tool for Chemical Innovation

This compound stands out as a highly valuable and versatile building block in modern organic synthesis. Its dual reactivity allows for a wide range of chemical transformations, enabling the efficient construction of complex molecules with potential applications in drug discovery and materials science.[1] The reactions outlined in this guide—nucleophilic substitutions, palladium-catalyzed cross-couplings, and cycloadditions—represent the core chemical space that can be explored with this reagent. A thorough understanding of the underlying mechanisms and experimental conditions is paramount for harnessing the full synthetic potential of this compound. As research continues to push the boundaries of chemical synthesis, the strategic application of such bifunctional reagents will undoubtedly play a pivotal role in the development of novel and impactful chemical entities.

References

-

Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(30), 4104-4107. [Link]

-

Wikipedia. Cadiot–Chodkiewicz coupling. [Link]

-

Royal Society of Chemistry. Organic & Biomolecular Chemistry. [Link]

-

Knutson, P. C., Fredericks, H. E., & Ferreira, E. M. (2018). Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes. Organic letters, 20(21), 6845–6849. [Link]

-

SynArchive. Cadiot-Chodkiewicz Coupling. [Link]

-

chemeurope.com. Cadiot-Chodkiewicz coupling. [Link]

-

Wikipedia. Cadiot–Chodkiewicz coupling. [Link]

-

ResearchGate. A Study of the Reactions of 3‐Bromopropenals with Anilines for the Synthesis of α‐Bromo Enaminones. [Link]

-

PrepChem.com. Synthesis of STEP B: 3-Bromo-1-phenylpropane-1,2-dione. [Link]

-

The [3+2]Cycloaddition Reaction. [Link]

-

Chemdad. This compound. [Link]

-

NIST. 3-Bromo-1-phenyl-1-propene. [Link]

-

Synthesis. A Convenient Procedure for Sonogashira Reactions Using Propyne. [Link]

-

Kącka-Zych, A., & Krawczyk, T. (2022). The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. Molecules, 27(21), 7584. [Link]

-

Bartleby. 1-Bromo-3-Phenylpropane Reaction. [Link]

-

ResearchGate. The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. [Link]

-

PubChem. (3-bromoprop-1-yn-1-yl)benzene. [Link]

-

Master Organic Chemistry. Reactions of Azides. [Link]

-

PubChem. 3-bromo-N-phenylpyridin-1-ium-1-amine. [Link]

-

ResearchGate. 1-Bromo-3,3,3-trifluoro-1-nitropropene: Synthesis and reaction with phenyl azide. [Link]

-

ResearchGate. Reaction of 3-Nitro- and 3-Bromo-3-nitroacrylates with Sodium Azide. [Link]

-

ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]

-

RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

-

TutorChase. Provide an example of the nucleophilic substitution of different amines. [Link]

-

chemrevise.org. 6.2.1 Amines. [Link]

-

University of Scranton. Advanced Organic Module | English | Green Chemistry. [Link]

-

PMC. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

-

ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... [Link]

-

MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

-

MDPI. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]

-

Organic Chemistry Portal. Negishi Coupling. [Link]

-

NIH. Arylethyne Bromoboration–Negishi Coupling Route to E- or Z-Aryl-Substituted Trisubstituted Alkenes of ≥98% IsomericPurity. New Horizon in the Highly Selective Synthesis of Trisubstituted Alkenes. [Link]

-

ResearchGate. Titration experiments for the Negishi coupling of nBuZnBr with... [Link]

-

Master Organic Chemistry. All About The Reactions of Grignard Reagents. [Link]

-

YouTube. Organometallic Reagents and Carbanions: Crash Course Organic Chemistry #28. [Link]

-

Organic Syntheses. 3. [Link]

-

Organic Syntheses. 3-methyl-3-phenyl-1-pentene. [Link]

-

ResearchGate. Reaction of A1 with 3‐phenyl propyne (left) and phenyl acetylene (right) (R=SiMe3). [Link]

-

New Journal of Chemistry. Unravelling the strain-promoted [3+2] cycloaddition reactions of phenyl azide with cycloalkynes from the molecular electron density theory perspective. [Link]

-

Organic Chemistry Frontiers. Why is phenyl azide so unreactive in [3 + 2] cycloaddition reactions? Demystifying Sustmann's paradigmatic parabola. [Link]

-

YouTube. Example: [3+2] CYCLOADDITION:1,3-DIPLOE & DIPOLEPHILE MECHANISM. [Link]

-

MDPI. On the Question of the Regio-, Stereoselectivity and the Molecular Mechanism of the (3+2) Cycloaddition Reaction Between (Z)-C-Phenyl-N-alkyl(phenyl)nitrones and (E)-3-(Methylsulfonyl)-propenoic Acid Derivatives. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Arylethyne Bromoboration-Negishi Coupling Route to E- or Z-Aryl-Substituted Trisubstituted Alkenes of ≥98% IsomericPurity. New Horizon in the Highly Selective Synthesis of Trisubstituted Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Cadiot-Chodkiewicz_coupling [chemeurope.com]

Electron density and reactivity of the alkyne in 3-bromo-1-phenylpropyne

An In-Depth Technical Guide to the Electron Density and Reactivity of the Alkyne in 3-Bromo-1-Phenylpropyne

Abstract

This compound is a versatile bifunctional reagent of significant interest in synthetic organic chemistry, particularly in the development of pharmaceutical intermediates and complex molecular architectures. Its unique structure, featuring a phenyl-substituted alkyne and a propargylic bromide, gives rise to a nuanced electronic profile and a diverse range of reactivity. This guide provides a comprehensive analysis of the electronic factors governing the electron density of the alkyne moiety and explores the resultant reactivity at both the triple bond and the propargylic carbon. We will dissect the competing electronic effects of the phenyl and bromo-methyl substituents, detail the primary reaction pathways including nucleophilic substitutions and electrophilic additions, and provide practical experimental context for its application. This document is intended for researchers, scientists, and drug development professionals seeking a deeper mechanistic understanding of this valuable synthetic building block.

Introduction: Structural and Electronic Framework

This compound (also known as 3-bromo-1-phenyl-1-propyne) is a propargyl halide derivative whose utility stems from its two distinct reactive sites: the carbon-carbon triple bond and the carbon-bromine bond at the propargylic position. The molecule's reactivity is not merely a sum of its parts but is intricately modulated by the electronic interplay between the phenyl group, the alkyne, and the halogenated methyl group.

The core of the molecule is a propyne chain. The C1 carbon is part of a triple bond and is sp-hybridized, while the C3 carbon is sp³-hybridized and bears the bromine atom. The sp-hybridized carbons of the alkyne are more electronegative than their sp² and sp³ counterparts, influencing the overall electronic landscape of the molecule.[1][2] Understanding the push-and-pull of electron density orchestrated by the substituents is paramount to predicting and controlling its chemical behavior.

Analysis of Electron Density Distribution

The electron density of the alkyne in this compound is polarized due to the asymmetrical substitution. This polarization is a direct consequence of the competing inductive and resonance effects of the attached functional groups.

Influence of the Phenyl Group

The phenyl group, attached to C1 of the propyne chain, exerts a dual electronic effect:

-

Inductive Withdrawal (-I): The sp² hybridized carbons of the phenyl ring are more electronegative than the sp-hybridized carbon of the alkyne. This results in a net inductive withdrawal of electron density from the alkyne through the sigma bond framework.[3]

-

Resonance Donation (+M): The π-system of the phenyl ring is in direct conjugation with the π-system of the alkyne. This allows for the delocalization of electron density from the aromatic ring into the triple bond, thereby increasing the electron density of the alkyne.[2][3]

Generally, for phenyl-substituted alkynes, the resonance effect is significant and tends to enrich the alkyne with electron density, making it more nucleophilic than a simple terminal alkyne.

Influence of the Bromo-methyl Group

The -CH₂Br group, attached to C3, primarily influences the alkyne through a strong inductive effect:

-

Inductive Withdrawal (-I): Bromine is a highly electronegative atom. It strongly withdraws electron density from the C3 carbon, which in turn pulls density from the C2 carbon of the alkyne. This effect, transmitted through the sigma bonds, significantly reduces the electron density of the triple bond.[4] This is a classic example of the attenuation of inductive effects along a carbon chain.

Net Electronic Effect

The combination of these effects results in a polarized alkyne. The resonance donation from the phenyl group increases electron density, particularly at the C2 carbon (β-position), while the powerful inductive withdrawal from the bromo-methyl group de-shields the C2 and C1 carbons. The overall effect is a nuanced electron distribution where the alkyne, while activated by conjugation to the phenyl ring, is also rendered electron-deficient by the propargylic bromide. This bifunctional nature dictates its reactivity.

Caption: Electronic effects governing reactivity in this compound.

Reactivity Profile: A Tale of Two Sites

The unique electronic structure of this compound activates it for two primary modes of reaction: nucleophilic substitution at the propargylic position and electrophilic addition to the alkyne.

Reactivity at the Propargylic Position (C3)

Propargyl halides are well-known for their high reactivity in nucleophilic substitution reactions.[5][6] The C-Br bond is polarized, making the C3 carbon electrophilic and susceptible to attack by nucleophiles. The reaction can proceed through either an Sₙ2 or Sₙ1 mechanism, and the pathway is often dependent on the reaction conditions and the nature of the nucleophile.

-

Sₙ2 Pathway: As a primary-like halide, the C3 position is sterically accessible, favoring a bimolecular Sₙ2 displacement. This pathway results in the inversion of stereochemistry if the carbon were chiral.[7] Strong, non-bulky nucleophiles in polar aprotic solvents typically promote this mechanism.

-

Sₙ1 Pathway: The propargylic position is adjacent to both an alkyne and a phenyl group, both of which can stabilize a carbocation intermediate through resonance. This stabilization makes an Sₙ1 pathway viable, particularly with weaker nucleophiles in polar protic solvents.

This dual reactivity makes this compound an excellent precursor for introducing the phenylpropargyl moiety into a wide range of molecules, including amines, ethers, and thioethers.[8]

Caption: Simplified Sₙ1 mechanism at the propargylic position.

Reactivity at the Alkyne (C1-C2)

The alkyne's π-bonds are regions of high electron density, making them nucleophilic and reactive towards electrophiles. Electrophilic addition is a characteristic reaction of alkynes.

-

Electrophilic Addition of H-X: In the presence of protic acids like HBr or HCl, the alkyne undergoes electrophilic addition. The regioselectivity of this reaction is governed by Markovnikov's rule, which dictates that the proton will add to the carbon that results in the more stable carbocation intermediate.[9][10] In this case, addition of the electrophile (H⁺) to C2 would generate a carbocation at C1, which is highly stabilized by the adjacent phenyl group (a benzylic carbocation). The nucleophile (X⁻) then attacks this C1 carbocation.[10][11]

-

Halogenation: The addition of halogens like Br₂ or Cl₂ proceeds similarly, often through a cyclic halonium ion intermediate, typically resulting in anti-addition.

-

Cycloadditions: The electron-rich nature of the phenyl-conjugated alkyne makes it a suitable component in pericyclic reactions, such as Diels-Alder reactions (where it can act as a dienophile) or 1,3-dipolar cycloadditions.

Physicochemical and Spectroscopic Data

While comprehensive experimental data for this compound is not widely published, data for structurally similar compounds can provide valuable context. For reference, key data for the related compound cinnamyl bromide (3-bromo-1-phenyl-1-propene) are presented. Researchers should obtain analytical data on their specific sample for confirmation.

| Property | Value (for Cinnamyl Bromide) | Reference |

| Molecular Formula | C₉H₉Br | [12][13] |

| Molecular Weight | 197.07 g/mol | [12][13] |

| Appearance | Colorless to yellow liquid/solid | - |

| CAS Number | 4392-24-9 | [12][13] |

| ¹H NMR | Chemical shifts influenced by proximity to the double bond, phenyl ring, and bromine. | [12] |

| Mass Spectrum | Molecular ion peak (M⁺) and characteristic isotopic pattern for bromine are expected. | [12] |

Note: This data is for the alkene analog and should be used for comparative purposes only.

Experimental Protocol: Nucleophilic Substitution with Sodium Azide

This protocol describes a representative Sₙ2 reaction to synthesize 3-azido-1-phenylpropyne, a versatile precursor for click chemistry applications.

Objective: To demonstrate the reactivity of the propargylic bromide via nucleophilic substitution.

Materials:

-

This compound (1.0 eq)

-

Sodium azide (NaN₃) (1.5 eq)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

Procedure:

-

Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

-

Reagent Addition: To the flask, add sodium azide (1.5 eq) and anhydrous DMF. Stir the suspension at room temperature.

-

Substrate Addition: Add this compound (1.0 eq) to the stirring suspension.

-

Reaction: Heat the reaction mixture to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing ethyl acetate and water.

-

Extraction: Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, if necessary, to yield the pure 3-azido-1-phenylpropyne.

Self-Validation: The success of the reaction can be validated by comparing the spectroscopic data (¹H NMR, ¹³C NMR, IR) of the product with literature values or expected shifts. A key indicator in the IR spectrum is the appearance of a strong, sharp azide stretch around 2100 cm⁻¹. In the ¹H NMR, the disappearance of the signal corresponding to the -CH₂Br protons and the appearance of a new signal for the -CH₂N₃ protons at a different chemical shift confirms the substitution.

Conclusion

This compound is a powerful synthetic intermediate whose reactivity is defined by a delicate balance of electronic effects. The phenyl group enriches the alkyne via resonance, predisposing it to electrophilic attack with high regioselectivity. Simultaneously, the potent inductive effect of the bromo-methyl group activates the propargylic position for nucleophilic substitution. This dual reactivity allows for selective functionalization at either site, providing chemists with a flexible tool for the construction of complex molecules. A thorough understanding of its electronic landscape is crucial for harnessing its full synthetic potential in drug discovery and materials science.

References

- PrepChem. (n.d.). Synthesis of STEP B: 3-Bromo-1-phenylpropane-1,2-dione.

- NIST. (n.d.). 3-Bromo-1-phenyl-1-propene. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A.

- Mechanisms of Nucleophilic Substitution of Propargyl and Allenyl Halides. Base-Promoted Reactions of 3-Bromo-3-methyl-1-butyne and 1-Bromo-3-methyl-1,2-butadiene in Aqueous Ethanol. (1969). Journal of the American Chemical Society.

- ChemicalBook. (n.d.). 1-Bromo-3-phenylpropane synthesis.

- Scope and advances in the catalytic propargylic substitution reaction. (2018). RSC Publishing.

- Organometallic Chemistry of Propargylallenes: Syntheses, Reactivity, Molecular Rearrangements and Future Prospects. (n.d.). PubMed Central.

- Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. (2022).

- Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. (2022). RSC Publishing.

- Nucleophilic substitution of N-(p-substituted phenyl)-3-bromomethyl-5-methyl. (2024).

- Unveiling the Potential of Haloalkenes as Electron Density Acceptors. (2024).

- Carbonyl-to-Alkyne Electron Donation Effects in up to 10-nm-Long, Unimolecular Oligo(p-phenylene ethynylenes). (n.d.). PubMed Central.

- Unveiling the Potential of Haloalkenes as Electron Density Acceptors. (2024). PubMed Central.

- NIST. (n.d.). 3-Bromo-1-phenyl-1-propene. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A.

- PubChem. (n.d.). 3-Bromo-1-phenylpropan-1-one.

- Fisher Scientific. (n.d.). 1-Bromo-3-phenylpropane, 98%.

- The electronic structure of Alkynes. (2022). Read Chemistry.

- Polarisation of Electron Density and Electronic Effects: Revisiting the Carbon–Halogen Bonds. (n.d.). MDPI.

- Wikipedia. (n.d.). Phenyl group.

- How to quantify electron density of substituted phenyl rings?. (2022). Reddit.

- BLD Pharm. (n.d.). 29636-75-7|3-Bromo-1-phenylpropan-1-one.

- 1-Bromo-3-Phenylpropane Reaction - 930 Words. (n.d.). Bartleby.com.

- Simson Pharma Limited. (n.d.). 1-Bromo-3-phenylpropane | CAS No- 637-59-2.

- Sigma-Aldrich. (n.d.). 1-Bromo-3-phenylpropane 0.98 3-Phenylpropyl bromide.

- Chapter 6. Reactions of Alkynes. (n.d.).

- 14.1: Electrophilic Addition to Alkenes. (2022). Chemistry LibreTexts.

- electrophilic addition to unsymmetrical alkenes. (n.d.). Chemguide.

- Nucleophilic Aromatic Substitution: Elimination-Addition via Benzyne. (2021). YouTube.

- Electrophilic Addition to Olefins. III. The Stereochemistry of Addition of Deuterium Bromide to 1-Phenylpropene. (n.d.). American Chemical Society.

- When 3-phenylpropene reacts with HBr in the presence of peroxide, the major product formed is. (2022). YouTube.

- (PDF)

- Visual Analysis of Electronic Densities and Transitions in Molecules. (n.d.). Diva-Portal.org.

- 11.1: The Discovery of Nucleophilic Substitution Reactions. (2025). Chemistry LibreTexts.

- 5.1 Electrophilic Addition Reactions of Alkenes: Markovnikov's Rule – Fundamentals of Organic Chemistry. (n.d.).

- The major product ' B ' of the following reaction sequence is. (2025). Filo.

- Sigma-Aldrich. (n.d.). 1-Bromo-3-phenylpropane 0.98 3-Phenylpropyl bromide.

Sources

- 1. readchemistry.com [readchemistry.com]

- 2. contents.kocw.or.kr [contents.kocw.or.kr]

- 3. Phenyl group - Wikipedia [en.wikipedia.org]

- 4. Polarisation of Electron Density and Electronic Effects: Revisiting the Carbon–Halogen Bonds [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Scope and advances in the catalytic propargylic substitution reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04481C [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. 5.1 Electrophilic Addition Reactions of Alkenes: Markovnikov’s Rule – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 3-Bromo-1-phenyl-1-propene [webbook.nist.gov]

- 13. 3-Bromo-1-phenyl-1-propene [webbook.nist.gov]

An In-Depth Technical Guide to N-Desmethylclozapine: A Metabolite of Significance in Neuropsychopharmacology

A Note on Chemical Identification: The CAS number 1794-48-5, as provided in the topic, corresponds to (3-Bromo-1-propynyl)benzene, a chemical intermediate.[1][2][3][4][5][6] However, the context of this guide, focusing on significance for researchers in drug development and neuropsychopharmacology, strongly indicates that the intended compound of interest is N-Desmethylclozapine (Norclozapine) . This guide will proceed with a comprehensive analysis of N-Desmethylclozapine, a molecule of profound interest in the study and treatment of psychiatric disorders.

Introduction: Beyond a Simple Metabolite

N-Desmethylclozapine (NDMC), or norclozapine, is the principal active metabolite of the atypical antipsychotic clozapine.[7][8] For decades, clozapine has held a unique position in psychiatry as the gold-standard treatment for therapy-resistant schizophrenia, demonstrating superior efficacy in managing positive symptoms and potentially improving cognitive and negative symptoms.[9][10] Initially viewed as a mere byproduct of clozapine's metabolism, a growing body of evidence now suggests that NDMC possesses its own distinct and complex pharmacological profile that may significantly contribute to, and even diverge from, the therapeutic actions of its parent compound.[9][11] This guide will provide an in-depth exploration of the scientific underpinnings of NDMC's significance, its mechanism of action, and methodologies for its study, tailored for researchers and drug development professionals.

Physicochemical and Pharmacokinetic Profile

A thorough understanding of a compound's physical and kinetic properties is fundamental to its preclinical and clinical investigation.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₇ClN₄ | [8] |

| Molecular Weight | 312.8 g/mol | [8] |

| Synonyms | Norclozapine, Desmethylclozapine | [7][12] |

| Metabolism | Primarily formed from clozapine via N-demethylation by CYP1A2 and CYP3A4 enzymes.[13] | |

| Renal Clearance | Significantly higher than clozapine, indicating active tubular secretion.[14] |

The metabolic conversion of clozapine to NDMC is a critical factor in its overall pharmacology.[13] The ratio of NDMC to clozapine in plasma is highly variable among individuals and can be influenced by factors such as genetics, smoking status, and co-administered medications.[13][15] This variability has led to the hypothesis that the NDMC/clozapine ratio may be a more predictive biomarker of therapeutic response, particularly concerning cognitive function, than the concentration of either compound alone.[10]

The Unique Pharmacology of N-Desmethylclozapine: A Tale of Two Receptors

The significance of NDMC in drug development stems from its multifaceted interactions with key neurotransmitter systems, most notably the muscarinic acetylcholine and dopamine receptors.

M1 Muscarinic Receptor Agonism: A Key Differentiator

While clozapine is an antagonist at M1 muscarinic receptors, NDMC distinguishes itself as a potent partial agonist at these sites.[16][17] This M1 agonism is a central tenet of the hypothesis that NDMC contributes to the unique cognitive-enhancing effects observed in some patients treated with clozapine.[10][11] M1 receptors are highly expressed in the hippocampus and cortex, regions critical for learning and memory.[18]

The mechanism of NDMC's M1 agonism is particularly intriguing. Studies suggest that it acts as an allosteric agonist, binding to a site distinct from the orthosteric site for acetylcholine.[16][18] This allosteric modulation may lead to a more nuanced and potentially safer activation of the receptor compared to traditional agonists.

Signaling Pathway of NDMC at the M1 Muscarinic Receptor ```dot digraph "NDMC M1 Signaling Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

NDMC [label="N-Desmethylclozapine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M1R [label="M1 Muscarinic\nReceptor", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Gq [label="Gq Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C (PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2"]; IP3 [label="IP3"]; DAG [label="DAG"]; Ca_release [label="Intracellular Ca²⁺\nRelease", shape=ellipse]; PKC [label="Protein Kinase C\n(PKC) Activation", shape=ellipse]; NMDA_potentiation [label="NMDA Receptor\nPotentiation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

NDMC -> M1R [label="Allosteric Agonism"]; M1R -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_release; DAG -> PKC; PKC -> NMDA_potentiation; Ca_release -> NMDA_potentiation; }

Caption: A streamlined workflow for the quantification of clozapine and NDMC in plasma using protein precipitation followed by LC-MS/MS analysis.

Protocol 2: In Vitro Functional Assay for M1 Muscarinic Receptor Agonism

Assessing the functional activity of NDMC at the M1 receptor is crucial to understanding its mechanism of action. Calcium mobilization assays in cell lines stably expressing the human M1 receptor are a common and effective method. [19] Objective: To determine the potency (EC₅₀) and efficacy of NDMC as a partial agonist at the human M1 muscarinic receptor.

Methodology:

-

Cell Culture:

-

Use a suitable cell line (e.g., CHO or HEK293) stably transfected with the human M1 muscarinic receptor gene (CHRM1).

-

Culture cells to an appropriate confluency in a 96-well plate.

-

-

Calcium Indicator Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This allows for the detection of changes in intracellular calcium concentration upon receptor activation.

-

-

Compound Treatment:

-

Prepare a serial dilution of NDMC and a full agonist control (e.g., acetylcholine or carbachol).

-

Add the compounds to the respective wells of the 96-well plate.

-

-

Signal Detection:

-

Measure the fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation). An increase in fluorescence corresponds to an increase in intracellular calcium.

-

-

Data Analysis:

-

For each concentration of NDMC, determine the peak fluorescence response.

-

Normalize the data to the maximal response induced by the full agonist (acetylcholine).

-

Plot the normalized response against the logarithm of the NDMC concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and maximal efficacy. [19]

-

Challenges and Future Directions

Despite the compelling preclinical data, the therapeutic development of NDMC has faced challenges. As a standalone therapy for schizophrenia, it has not demonstrated sufficient efficacy. [7]This may be due to its complex pharmacology, including its relatively low D2 receptor occupancy. [7]Furthermore, there are concerns that NDMC may be associated with some of the metabolic side effects of clozapine. [20] However, the story of NDMC is far from over. Future research should focus on:

-

Targeted Pro-cognitive Therapy: Developing M1-selective allosteric agonists inspired by NDMC's structure and mechanism, but with an improved safety and efficacy profile.

-

Biomarker Development: Further investigating the clinical utility of the NDMC/clozapine ratio as a predictor of cognitive improvement and overall treatment response.

-

Understanding Hematological Toxicity: While clozapine is associated with agranulocytosis, some studies suggest that NDMC may also contribute to hematopoietic toxicity. [21]Elucidating the mechanisms behind this is crucial.

Conclusion

N-Desmethylclozapine is a pharmacologically complex and clinically significant molecule that has evolved from being considered a simple metabolite to a key player in the therapeutic profile of clozapine. Its unique M1 muscarinic receptor agonism, in stark contrast to its parent compound, has opened new avenues for the development of pro-cognitive agents for schizophrenia and other neuropsychiatric disorders. While its path as a standalone drug has been challenging, the insights gained from studying NDMC continue to inform and inspire the next generation of CNS drug discovery. For researchers and drug developers, N-Desmethylclozapine remains a compound of immense interest, offering a window into the intricate neurobiology of psychosis and cognition.

References

-

Role of muscarinic receptors in the activity of N-desmethylclozapine: reversal of hyperactivity in the phospholipase C knockout mouse. PubMed. Available from: [Link]

-

N-desmethylclozapine, an allosteric agonist at muscarinic 1 receptor, potentiates N-methyl-D-aspartate receptor activity. PubMed. Available from: [Link]

-

N-desmethylclozapine, a major metabolite of clozapine, increases cortical acetylcholine and dopamine release in vivo via stimulation of M1 muscarinic receptors. PubMed. Available from: [Link]

-

Pharmacology of N-desmethylclozapine. PubMed. Available from: [Link]

-

N-Desmethylclozapine. Wikipedia. Available from: [Link]

-

The Highly Efficacious Actions of N-desmethylclozapine at Muscarinic Receptors Are Unique and Not a Common Property of Either Typical or Atypical Antipsychotic Drugs: Is M1 Agonism a Pre-Requisite for Mimicking Clozapine's Actions?. PubMed. Available from: [Link]

-

N-Desmethylclozapine, a major clozapine metabolite, acts as a selective and efficacious delta-opioid agonist at recombinant and native receptors. PubMed. Available from: [Link]

-

N-desmethylclozapine, an allosteric agonist at muscarinic 1 receptor, potentiates N-methyl-d-aspartate receptor activity. PNAS. Available from: [Link]

-

N-Desmethylclozapine | C17H17ClN4 | CID 135409468. PubChem. Available from: [Link]

-

N-desmethylclozapine, an allosteric agonist at muscarinic 1 receptor, potentiates N-methyl-d-aspartate receptor activity. National Institutes of Health. Available from: [Link]

-

Assay for Quantitation of Clozapine and Its Metabolite N-desmethylclozapine in Human Plasma by High-Performance Liquid Chromatography With Ultraviolet Detection. PubMed. Available from: [Link]

-

N-desmethylclozapine: a clozapine metabolite that suppresses haemopoiesis. PubMed. Available from: [Link]

-

Rapid liquid chromatography/tandem mass spectrometer (LCMS) method for clozapine and its metabolite N-desmethyl clozapine (norclozapine) in human serum. PubMed. Available from: [Link]

-

The clozapine metabolite N-desmethylclozapine displays variable activity in diverse functional assays at human dopamine D₂ and serotonin 5-HT₁A receptors. PubMed. Available from: [Link]

-

3-Bromo-1-phenylpropyne. Ten Chongqing Chemdad Co., Ltd. Available from: [Link]

-

Buy this compound | 1794-48-5. Available from: [Link]

-

(3-Bromoprop-1-yn-1-yl)benzene(CAS# 1794-48-5). angenechemical.com. Available from: [Link]

-

Agonist activity of N-desmethylclozapine at delta-opioid receptors of human frontal cortex. PubMed. Available from: [Link]

-

The role of M1 muscarinic receptor agonism of N-desmethylclozapine in the unique clinical effects of clozapine. ProQuest. Available from: [Link]

-

Determination of clozapine, desmethylclozapine and clozapine N-oxide in human plasma by reversed-phase high-performance liquid chromatography with ultraviolet detection. PubMed. Available from: [Link]

-

Pharmacokinetics of clozapine and its metabolites in psychiatric patients: plasma protein binding and renal clearance. PubMed Central. Available from: [Link]

-

Therapeutic monitoring of plasma clozapine and N-desmethylclozapine (norclozapine): practical considerations. Cambridge University Press & Assessment. Available from: [Link]

-

(PDF) Reversible metabolism of clozapine and clozapine N-oxide in schizophrenic patients. Available from: [Link]

-

Reliability of the Clozapine:N-Desmethylclozapine (CLZ:NDMC) Ratio. Oxford Academic. Available from: [Link]

-

N-desmethylclozapine: is there evidence for its antipsychotic potential?. PubMed. Available from: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 1794-48-5 | CAS DataBase [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Buy this compound | 1794-48-5 [smolecule.com]

- 5. angenesci.com [angenesci.com]

- 6. 1794-48-5 Cas No. | (3-Bromoprop-1-yn-1-yl)benzene | Apollo [store.apolloscientific.co.uk]

- 7. Desmethylclozapine - Wikipedia [en.wikipedia.org]

- 8. N-Desmethylclozapine | C17H17ClN4 | CID 135409468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pharmacology of N-desmethylclozapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The role of M1 muscarinic receptor agonism of N-desmethylclozapine in the unique clinical effects of clozapine - ProQuest [proquest.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. cambridge.org [cambridge.org]

- 14. Pharmacokinetics of clozapine and its metabolites in psychiatric patients: plasma protein binding and renal clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. N-desmethylclozapine, an allosteric agonist at muscarinic 1 receptor, potentiates N-methyl-D-aspartate receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The highly efficacious actions of N-desmethylclozapine at muscarinic receptors are unique and not a common property of either typical or atypical antipsychotic drugs: is M1 agonism a pre-requisite for mimicking clozapine's actions? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. N-desmethylclozapine, an allosteric agonist at muscarinic 1 receptor, potentiates N-methyl-d-aspartate receptor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. N-desmethylclozapine: is there evidence for its antipsychotic potential? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. N-desmethylclozapine: a clozapine metabolite that suppresses haemopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking New Frontiers: A Technical Guide to the Novel Applications of 3-Bromo-1-phenylpropyne

Abstract

3-Bromo-1-phenylpropyne, a versatile bifunctional reagent, stands at the cusp of significant innovation across multiple scientific disciplines. Its unique structure, featuring a reactive propargyl bromide and a terminal alkyne, offers a powerful toolkit for the construction of complex molecular architectures. This in-depth technical guide moves beyond the compound's established role as a simple synthetic intermediate to explore its latent potential in pioneering research areas. We will delve into novel organic methodologies, chart a course for its application in medicinal chemistry and drug discovery, and illuminate its promise in the development of advanced functional materials. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound to drive innovation in their respective fields.

Introduction: The Strategic Value of this compound

This compound (C9H7Br) is a colorless to light yellow liquid characterized by the presence of a phenyl-substituted terminal alkyne and a propargylic bromide.[1] This combination of functional groups within a compact molecular framework is the source of its synthetic versatility. The terminal alkyne provides a handle for a variety of powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling and cycloaddition reactions. Simultaneously, the propargyl bromide moiety serves as a potent electrophile, susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups.

This guide will explore the untapped potential of this compound in three key areas:

-

Novel Organic Methodologies: Developing new synthetic strategies that leverage the dual reactivity of the molecule.

-

Medicinal Chemistry: Utilizing this compound as a scaffold for the synthesis of novel bioactive compounds.

-

Materials Science: Incorporating this unique building block into the design of functional polymers with tailored optoelectronic properties.

Advancing Synthetic Frontiers: Novel Organic Methodologies

The unique electronic and steric environment of this compound opens the door to a range of sophisticated synthetic transformations. This section will explore two key reaction classes and provide detailed protocols for their application.

The Challenge and Promise of Sonogashira Couplings with Propargyl Bromides

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis.[2] However, the application of this reaction to propargyl bromides like this compound is not straightforward. The basic conditions typically employed can lead to undesirable side reactions, primarily SN2 substitution at the propargylic position.[3]

Overcoming the Hurdle: The Copper-Free Sonogashira Protocol

A key innovation to circumvent this issue is the use of copper-free Sonogashira conditions.[4][5] By eliminating the copper co-catalyst, the propensity for base-mediated side reactions is significantly reduced. The mechanism of the copper-free Sonogashira reaction is thought to proceed through a tandem Pd/Pd catalytic cycle.[6]

Experimental Protocol: Copper-Free Sonogashira Coupling of this compound with Aryl Iodides

This protocol outlines a general procedure for the copper-free Sonogashira coupling of this compound with a variety of aryl iodides.

Materials:

| Reagent | Formula | M.W. | Amount | Moles |

| This compound | C9H7Br | 195.06 | 195 mg | 1.0 mmol |

| Aryl Iodide | - | - | 1.2 mmol | 1.2 |

| PdCl2(PPh3)2 | C36H30Cl2P2Pd | 701.90 | 35 mg | 0.05 mmol |

| Diisopropylamine | C6H15N | 101.19 | 7.0 mmol | 7.0 |

| Anhydrous THF | C4H8O | - | 10 mL | - |

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add PdCl2(PPh3)2 (35 mg, 0.05 mmol).

-

Add anhydrous tetrahydrofuran (THF, 10 mL) and diisopropylamine (7.0 mmol).

-

To the stirred solution, add the aryl iodide (1.2 mmol).

-

Finally, add this compound (195 mg, 1.0 mmol) dropwise.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

-

Wash the filtrate with saturated aqueous NH4Cl, followed by brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

DOT Diagram: Copper-Free Sonogashira Catalytic Cycle

Caption: Catalytic cycle for the copper-free Sonogashira coupling.

[3+2] Cycloaddition Reactions: A Gateway to Heterocyclic Complexity

The terminal alkyne of this compound is an excellent dipolarophile for [3+2] cycloaddition reactions, providing a direct route to a wide variety of five-membered heterocyclic compounds.[7] These reactions are particularly valuable for the synthesis of triazoles and pyrazoles, which are privileged scaffolds in medicinal chemistry.

Experimental Protocol: Synthesis of a 1,4,5-Trisubstituted Triazole

This protocol describes the synthesis of a 1,4,5-trisubstituted triazole via a [3+2] cycloaddition of an in-situ generated azide with this compound.

Materials:

| Reagent | Formula | M.W. | Amount | Moles |

| This compound | C9H7Br | 195.06 | 195 mg | 1.0 mmol |

| Aryl Azide | - | - | 1.1 mmol | 1.1 |

| Copper(I) Iodide | CuI | 190.45 | 10 mg | 0.05 mmol |

| Sodium Ascorbate | C6H7NaO6 | 198.11 | 20 mg | 0.1 mmol |

| t-Butanol/Water (1:1) | - | - | 10 mL | - |

Procedure:

-

To a round-bottom flask, add the aryl azide (1.1 mmol) and this compound (195 mg, 1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL).

-

Add sodium ascorbate (20 mg, 0.1 mmol) followed by copper(I) iodide (10 mg, 0.05 mmol).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, add water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography.

DOT Diagram: [3+2] Cycloaddition for Triazole Synthesis

Caption: Schematic of the [3+2] cycloaddition to form a triazole.

Catalyzing Drug Discovery: Medicinal Chemistry Applications

The heterocyclic scaffolds readily accessible from this compound are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.[8] This section will explore the potential of this compound as a starting material for the synthesis of novel therapeutic agents.

Triazole Derivatives as Antimicrobial Agents

1,2,3-Triazoles are known to exhibit a broad spectrum of antimicrobial activities.[9] The synthesis of novel triazole derivatives from this compound offers a promising avenue for the discovery of new antibacterial and antifungal agents. The bromomethyl group on the triazole ring, resulting from the cycloaddition, provides a further point for diversification, allowing for the generation of a library of compounds for biological screening.

Hypothetical Screening Cascade for Novel Antimicrobial Triazoles

-

Primary Screening: Synthesized triazole derivatives are screened against a panel of clinically relevant bacteria and fungi (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) using a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

-

Secondary Screening: Active compounds from the primary screen are further evaluated for their spectrum of activity against a broader panel of multidrug-resistant strains.

-

Cytotoxicity Assays: The toxicity of the most promising candidates is assessed against mammalian cell lines to determine their therapeutic index.

-

Mechanism of Action Studies: Elucidation of the mechanism of action of lead compounds.

DOT Diagram: Drug Discovery Workflow

Caption: A typical workflow for antimicrobial drug discovery.

Engineering the Future: Materials Science Innovations

The rigid, conjugated structure of the phenylpropyne unit makes this compound an attractive monomer for the synthesis of novel conjugated polymers. These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.[10]

Synthesis of Phenylpropyne-Containing Conjugated Polymers

The Sonogashira coupling reaction is a powerful tool for the synthesis of conjugated polymers. By employing a difunctional aryl halide and a difunctional alkyne monomer derived from this compound, a variety of conjugated polymers with tailored properties can be prepared. The phenylpropyne unit can influence the polymer's electronic properties, solubility, and morphology.

Experimental Protocol: Synthesis of a Phenylpropyne-Containing Polymer via Sonogashira Polymerization

This protocol provides a general method for the synthesis of a conjugated polymer incorporating the 1-phenylpropyne moiety.

Materials:

| Reagent | Formula | M.W. | Amount | Moles |

| Di-iodoarene Monomer | - | - | 1.0 mmol | 1.0 |

| Bis-alkyne Monomer | - | - | 1.0 mmol | 1.0 |

| Pd(PPh3)4 | C72H60P4Pd | 1155.56 | 23 mg | 0.02 mmol |

| Copper(I) Iodide | CuI | 190.45 | 8 mg | 0.04 mmol |

| Triethylamine | C6H15N | 101.19 | 5 mL | - |

| Anhydrous Toluene | C7H8 | - | 20 mL | - |

Procedure:

-

To a Schlenk tube under an inert atmosphere, add the di-iodoarene monomer (1.0 mmol), the bis-alkyne monomer (1.0 mmol), Pd(PPh3)4 (23 mg, 0.02 mmol), and CuI (8 mg, 0.04 mmol).

-

Add anhydrous toluene (20 mL) and triethylamine (5 mL).

-

Heat the reaction mixture to 80 °C and stir for 48 hours.

-

Cool the mixture to room temperature and pour it into a large volume of methanol to precipitate the polymer.

-

Filter the polymer and wash it with methanol and acetone.

-

Dry the polymer under vacuum.

DOT Diagram: Polymer Synthesis and Characterization

Sources

- 1. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes - PMC [pmc.ncbi.nlm.nih.gov]